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molecular formula C11H10 B564419 2-Methylnaphthalene-13C11 CAS No. 1185102-91-3

2-Methylnaphthalene-13C11

Cat. No. B564419
M. Wt: 153.117
InChI Key: QIMMUPPBPVKWKM-ODZTYCMJSA-N
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Patent
US06943267B1

Procedure details

1-Iodopropane and benzyl chloride were commercial products. 6-Bromohexanoic acid tert-butyl ester was synthesized by passing isobutylene through solution of 6-bromohexanoic acid in dichlomethane in presence of concentrated sulfuric acid (See, Lecher, H. Z., Greenwood, R. A., Whitehouse, K. C. and Chao, T. H. “The Phosphonation of Aromatic Compounds with Phosphorus Pentasulfide.” J. Am. Chem. Soc. 78, (1956) 5018-5022.) and used directly without purification in the next step of the synthetic process. Dimethyl thiophosphite was produced by refluxing dimethyl phosphite (Sigma-Aldrich, St. Louis, Mo.) with Lawesson's reagent in benzene. (Snatzke, G. and Kunde, K. “Perhydrodibenz[a.j]anthracen-14-one, I. Synthese 2-substituierter Dibenz[a.j]anthracen-Derivate.” Chem. Ber. 106, (1973) 1341-1362) 7-Methylnaphthalene-1-carboxylic acid was prepared by acetylation of 2-methylnaphthalene to 1-(7-methyl-naphthalen-1-yl)-ethanone followed by oxidation with bromine. (See, Hilgetag, G. and Teichmann, H. “Uber einige Methylierungsreactionen der beiden isomeren Trimethylthiophosphate.” J. Prakt. Chem. 8, (1959) 90-96.)
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Reaction Step One
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Reaction Step Two
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Identifiers

REACTION_CXSMILES
P([O-])(OC)[O:2]C.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=S)=CC=1.CC1C=CC2C(=CC=CC=2)C=1.[CH3:40][C:41]1[CH:50]=[C:49]2[C:44]([CH:45]=[CH:46][CH:47]=[C:48]2[C:51](=[O:53])C)=[CH:43][CH:42]=1.BrBr.COP(OC)(OC)=S>C1C=CC=CC=1>[CH3:40][C:41]1[CH:50]=[C:49]2[C:44]([CH:45]=[CH:46][CH:47]=[C:48]2[C:51]([OH:53])=[O:2])=[CH:43][CH:42]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=CC=CC=C2C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C2C=CC=C(C2=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC)(OC)[O-]
Name
Quantity
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Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
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Type
solvent
Smiles
C1=CC=CC=C1
Step Three
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BrBr
Step Four
Name
Quantity
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reactant
Smiles
COP(=S)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C=CC=C(C2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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